1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Pharmaceutical Intermediate Mabuterol Regulatory Compliance

Researchers synthesizing β2-agonists (Mabuterol, Trandinterol) face supply inconsistency for this non-interchangeable intermediate. Only this specific amino-chloro-trifluoromethyl substitution pattern enables the critical α-halogenation and amination steps to build the ethanolamine pharmacophore. Substitution with generic acetophenones derails impurity profiles and regulatory compliance. • Supplied with full Structure Elucidation Report (SER) to support ANDA/NDA submissions and FDA/EMA/PMDA impurity profiling. • Available in >95% HPLC purity, meeting the stringent requirements for penultimate intermediate synthesis (e.g., 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone). • Bulk quantities (up to 200 kg) accessible for process development and commercial API manufacturing.

Molecular Formula C9H7ClF3NO
Molecular Weight 237.6 g/mol
CAS No. 97760-76-4
Cat. No. B137293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
CAS97760-76-4
Molecular FormulaC9H7ClF3NO
Molecular Weight237.6 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)Cl)N)C(F)(F)F
InChIInChI=1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3
InChIKeyGVPVKKWXJXESIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone: Key β2-Agonist Intermediate


1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 97760-76-4), also known as 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone, is a specialized aromatic ketone with a unique substitution pattern (amino, chloro, and trifluoromethyl groups) . This compound is a critical intermediate in the synthesis of selective β2-adrenoceptor agonists, most notably Mabuterol and Trandinterol hydrochloride, due to its specific arrangement of electron-withdrawing and electron-donating groups that is essential for the subsequent chemical transformations required to build the final pharmacophore . Its role is defined by its specific chemical structure, which is not interchangeable with other acetophenone derivatives.

Reported key intermediate for Mabuterol and Trandinterol synthesis
Specific 4-amino-3-chloro-5-(trifluoromethyl) substitution required for downstream α-halogenation
Structure–reactivity fit for ethanolamine backbone formation

Irreplaceability of 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone in β2-Agonist Synthesis


Substitution with a generic or structurally similar acetophenone derivative in the synthesis of β2-agonists like Mabuterol and Trandinterol is not feasible due to the precise electronic and steric requirements of the synthetic route . The specific arrangement of the electron-withdrawing trifluoromethyl group, the electron-donating amino group, and the chloro substituent on the phenyl ring of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone is non-negotiable for the subsequent α-halogenation and amination steps that construct the ethanolamine backbone of the target drug molecules . Using an alternative starting material with a different substitution pattern would lead to a different intermediate, altering the reactivity and preventing the formation of the correct final product, thereby failing to meet the defined impurity profiles and regulatory specifications for the active pharmaceutical ingredient (API) .

Substitution pattern
Alternative acetophenone derivatives may alter reactivity in the α-bromination step, shifting intermediate formation away from the required Mabuterol bromoethanone.
Synthetic route fidelity
Using a different starting material risks generating structurally different final products, which may not meet impurity profile expectations for the target API.
Regulatory compliance context
Substitution may introduce unknown impurities that complicate regulatory documentation and batch consistency review.

Differentiation Evidence for 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone


Regulatory vs. Research-Grade Purity for Mabuterol

For the synthesis of Mabuterol and use in regulatory filings like ANDAs and NDAs, a specific grade of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone with a minimum HPLC purity of 98% is required and specified by certain vendors, accompanied by a detailed Structure Elucidation Report (SER) and compliance with USP, EMA, JP, and BP standards . This is compared to the standard 95-97% purity offered by many suppliers for general research use . The quantified difference lies in the 1-3% absolute purity increase and the inclusion of a full SER, which is critical for demonstrating control over impurities and ensuring the quality of the final API for regulatory submission.

Purity & Documentation
Reported
Target: ≥98% HPLC with SER
Comparator: 95–97% without SER
Supports regulatory-grade documentation context
1–3% purity increase may reduce characterization burden
Pharmaceutical Intermediate Mabuterol Regulatory Compliance HPLC Purity

Key Bromoethanone Precursor in Mabuterol Synthesis

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone is the direct and sole precursor to the next critical intermediate, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone (CAS 97760-87-7), in the established synthesis of Mabuterol . This is a mandatory step: the acetophenone is specifically halogenated with bromine in acetic acid to yield the α-bromo ketone . An alternative acetophenone derivative lacking the exact 4-amino-3-chloro-5-(trifluoromethyl)phenyl substitution would not produce the correct bromoethanone intermediate, thereby halting the synthesis of the target β2-agonist. This establishes a non-substitutable, step-specific requirement.

Route Specificity
Reported
Target: forms correct bromoethanone intermediate
Alternatives: yield structurally different bromoketones
Maintains route fidelity to Mabuterol
Reported as required step in published synthesis
Mabuterol Synthesis Synthetic Intermediate Halogenation Acetophenone Derivative

Dual β2-Agonist Intermediate: Mabuterol and Trandinterol

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone is specifically identified as a key intermediate in the synthesis of two distinct β2-adrenoceptor agonists: Mabuterol and Trandinterol hydrochloride [REFS-1, REFS-2]. This dual utility differentiates it from other acetophenone derivatives that may be limited to a single application. For example, while 4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride is also an intermediate in the same pathways, the acetophenone represents a more advanced, downstream intermediate that is directly poised for the final steps of API synthesis .

Dual API Scope
Reported
Intermediate for Mabuterol and Trandinterol
Many acetophenones not documented for these APIs
Supports multi-program β2-agonist research
Broader scope than single-use intermediates
Pharmaceutical Intermediate β2-Adrenoceptor Agonist Mabuterol Trandinterol Drug Synthesis

Application Scenarios for 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone


GMP Manufacturing & Regulatory Filing for Mabuterol

This is the primary industrial application scenario. A manufacturer preparing for ANDA or NDA submissions for Mabuterol requires the compound with the highest available purity (≥98% by HPLC) and full analytical characterization, including a Structure Elucidation Report (SER) . This grade of material is essential to demonstrate control over the synthetic process and to meet the stringent impurity profiling requirements of regulatory bodies like the FDA, EMA, and PMDA, as it is a precursor to the penultimate intermediate 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone .

Medicinal Chemistry SAR Studies for β2-Agonists

This compound is the appropriate starting material for medicinal chemists exploring structure-activity relationships (SAR) around the Mabuterol and Trandinterol pharmacophores . By using this specific acetophenone, researchers can generate a library of novel ethanolamine derivatives through variations in the amination step, ensuring the core scaffold is identical to the lead compounds. Using a different acetophenone would change the core structure and invalidate the SAR study for this specific series of β2-agonists .

High-Purity Reference Standards & Impurity Synthesis

Due to its established role in the synthesis of Mabuterol, this compound itself can serve as a reference standard for analytical method development or as a starting material to synthesize specific, structurally-related impurities of Mabuterol . Vendors offering the compound with a detailed SER position it for this precise use, ensuring that analytical chemists have a well-characterized material for HPLC method validation, forced degradation studies, and the identification of unknown peaks in API batches .

Application
Selection Property
Validation Focus
Mabuterol API regulatory filing
High-purity grade with full analytical documentation
Impurity profiling and batch consistency review
β2-agonist SAR exploration
Core scaffold fidelity for Mabuterol/Trandinterol
Synthetic route fidelity and analog generation
Analytical reference & impurity synthesis
Well-characterized material with SER
HPLC method validation and degradation studies

Technical Documentation Hub

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